7-Bromo-5-methylindolin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-4-8(12)11-9(6)7(10)3-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQQHRJVQKHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 7-Bromo-5-methylindolin-2-one
Topic: 7-Bromo-5-methylindolin-2-one Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
This compound (CAS: 290820-92-7 ) is a specialized heterocyclic building block belonging to the oxindole family.[1][2][3][4][5] It serves as a critical pharmacophore in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it is defined by an indolin-2-one core substituted at the C5 position with a methyl group and at the C7 position with a bromine atom.[5][6]
This scaffold is chemically distinct from its oxidized precursor, 7-bromo-5-methylisatin (CAS: 108938-16-5). While the isatin derivative contains a dione functionality, the oxindole features a methylene group at the C3 position, which is highly reactive toward Knoevenagel condensations—the primary gateway to synthesizing Sunitinib-class therapeutics.
Key Application: The C7-bromo motif provides a unique handle for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) or halogen bonding interactions within the ATP-binding pocket of kinases such as VEGFR2 and PDGFR
Chemical Identity & Properties
| Property | Data |
| CAS Number | 290820-92-7 |
| IUPAC Name | 7-Bromo-5-methyl-1,3-dihydro-2H-indol-2-one |
| Synonyms | 7-Bromo-5-methyl-2-oxindole; 7-Bromo-5-methyloxindole |
| Molecular Formula | C |
| Molecular Weight | 226.07 g/mol |
| Appearance | Beige to light brown solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Melting Point | 208–212 °C (decomposition) |
| Key Precursor | 7-Bromo-5-methylisatin (CAS: 108938-16-5) |
Synthetic Architecture
The synthesis of this compound is typically achieved via the reduction of its corresponding isatin. This approach is preferred over direct cyclization of phenylacetic acids due to the commercial availability of the isatin precursor and the "cleaner" impurity profile of the reduction step.
Retrosynthetic Analysis (Graphviz Diagram)
Figure 1: Linear synthetic pathway transforming the aniline precursor to the target oxindole via the stable isatin intermediate.
Validated Experimental Protocol: Wolff-Kishner Reduction
Note: This protocol describes the reduction of the isatin carbonyl at C3 to a methylene group.
Reagents:
-
7-Bromo-5-methylisatin (1.0 eq)[7]
-
Hydrazine hydrate (80% aqueous solution, 10.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (4.0 eq)
-
Ethylene Glycol (Solvent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-5-methylisatin (e.g., 10 mmol) in ethylene glycol (20 mL).
-
Hydrazone Formation: Add hydrazine hydrate (100 mmol) dropwise at room temperature. Stir for 30 minutes. The suspension will typically change color (often to yellow/orange) as the hydrazone forms.
-
Heating: Heat the mixture to 100°C for 1 hour.
-
Base Addition: Cool the mixture slightly (to ~60°C) and carefully add KOH pellets (40 mmol).
-
High-Temp Reflux: Heat the reaction to 140–160°C for 3–4 hours. Critical: Nitrogen gas evolution will be observed. Monitor by TLC (eluent: 50% EtOAc/Hexane) until the starting isatin spot disappears.
-
Quench & Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL) and acidify to pH 3–4 using 6N HCl.
-
Isolation: The product will precipitate as a beige solid. Filter the solid, wash copiously with water to remove hydrazine salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Insight & SAR Applications
The this compound scaffold is not merely a passive structural element; it actively dictates the binding mode of kinase inhibitors.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold. The C3 position is the primary vector for drug design (e.g., Sunitinib), while C7 allows for "orthogonal" chemical space exploration.
Drug Discovery Logic
-
C3-Functionalization: The acidic protons at C3 allow for facile condensation with aldehydes. This creates a conjugated system (benzylidene oxindole) that mimics the ATP adenine ring, fitting into the kinase ATP-binding cleft.
-
C7-Halogen Effect: The bromine atom at C7 is bulky. In some kinases, this steric bulk improves selectivity by clashing with residues in "off-target" kinases. Alternatively, it can participate in halogen bonding with backbone carbonyls, increasing potency.
Quality Control & Analytical Data
To ensure the integrity of the scaffold before using it in downstream synthesis, the following analytical markers must be verified.
Proton NMR Interpretation (DMSO-d6)
-
δ 10.47 ppm (s, 1H): The N-H proton.[8] Broad singlet. Disappears upon D2O shake.
-
δ 7.16 ppm (s, 1H): Aromatic proton at C4 or C6.
-
δ 7.00 ppm (s, 1H): Aromatic proton at C6 or C4.
-
δ 3.55 ppm (s, 2H): The critical C3-methylene protons. If this signal is absent or appears as a methine singlet, the compound may be oxidized (isatin) or alkylated.
-
δ 2.22 ppm (s, 3H): The C5-Methyl group.
Common Impurities
-
7-Bromo-5-methylisatin: Presence of a deep orange/red color and absence of the 3.55 ppm signal in NMR indicates incomplete reduction.
-
Azines: Dimeric byproducts formed if hydrazine is insufficient or heating is uncontrolled.
References
-
Matrix Scientific. (n.d.). This compound Data Sheet. Retrieved from (CAS Verification).
-
ChemicalBook. (2025).[9] 7-Bromo-5-methyl-2-oxindole Properties and CAS 290820-92-7.[1][3] Retrieved from .
-
Google Patents. (1998). Patent US5830911: Indolinone derivatives as kinase inhibitors. Retrieved from . (Describes the synthesis and NMR data of the oxindole).
-
University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Retrieved from . (Context on oxindole synthesis challenges).
-
BLD Pharm. (n.d.). 7-Bromo-5-methylisatin Product Page. Retrieved from . (Precursor identification).[9][10]
Sources
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- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 3. 320734-35-8|7-Bromooxindole|BLD Pharm [bldpharm.com]
- 4. 1935366-54-3|4-Bromo-5-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 5. 290820-92-7 | CAS DataBase [m.chemicalbook.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 7-Bromo-5-methylindolin-2-one
Abstract
The definitive structural confirmation of novel or synthesized small molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth, technically-focused workflow for the unambiguous structure elucidation of a specific derivative, 7-bromo-5-methylindolin-2-one. We will detail a multi-technique, self-validating analytical approach, moving from foundational molecular formula determination by mass spectrometry to the fine-grained connectivity mapping achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, providing a logical framework for researchers and drug development professionals to tackle similar analytical challenges.
Introduction: The Imperative for Unambiguous Characterization
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug development, even minor structural ambiguities, such as the positional isomerism of substituents on an aromatic ring, can lead to drastic differences in efficacy, toxicity, and metabolic stability. This compound serves as a pertinent example. A synthetic process targeting this molecule could potentially yield its isomer, 5-bromo-7-methylindolin-2-one. Differentiating between these two isomers is non-trivial and requires a suite of analytical techniques applied in a coordinated and logical fashion.
This guide establishes a robust protocol for confirming the title compound's structure, ensuring that subsequent biological or chemical studies are built on a foundation of absolute structural certainty.
The Integrated Analytical Workflow
Figure 1: A logical workflow for the structure elucidation of a small molecule.
Foundational Analysis: Molecular Formula and Functional Groups
Mass Spectrometry (MS): Establishing the Molecular Formula
Causality: Before determining connectivity, the elemental composition must be known. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confident determination of its molecular formula. For halogenated compounds, low-resolution MS also offers a critical diagnostic feature: the isotopic pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Observe the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks of nearly equal intensity (a 1:1 ratio) separated by 2 m/z units (the M peak and the M+2 peak).[1][2] The presence of this pattern is a strong indicator of a single bromine atom in the molecule.[1][3]
-
Use the exact mass from HRMS to calculate the molecular formula using formula calculator software.
-
Expected Data:
| Parameter | Expected Value for C₉H₈BrNO |
| Molecular Formula | C₉H₈BrNO |
| Monoisotopic Mass | 224.9840 Da |
| [M+H]⁺ (for ⁷⁹Br) | 225.9918 m/z |
| [M+H]⁺ (for ⁸¹Br) | 227.9898 m/z |
| Isotopic Peak Ratio | ~1:1 |
Table 1: Predicted Mass Spectrometry Data
The observation of this characteristic isotopic pattern provides the first piece of self-validating evidence for the presence of bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For this compound, we are specifically looking for evidence of the lactam (cyclic amide) functionality.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Expected Data:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretch | 3200-3100 (broad) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (Lactam) | Stretch | ~1710-1680 |
| C=C (Aromatic) | Stretch | ~1600 and ~1475 |
Table 2: Characteristic FTIR Absorption Bands
The strong absorption band around 1700 cm⁻¹ is highly indicative of the carbonyl group within the five-membered lactam ring.[5][6] The broad peak above 3100 cm⁻¹ confirms the presence of the N-H group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, count, and connectivity of protons and carbons.[7][8][9]
Figure 2: Numbering scheme for this compound.
1D NMR (¹H, ¹³C, DEPT-135): The Initial Blueprint
Causality: ¹H NMR provides information about the number and types of protons, while ¹³C and DEPT-135 spectra reveal the number and types of carbon atoms (CH₃, CH₂, CH, or quaternary C).
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Analyze chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR: Count the number of unique carbon signals.
-
DEPT-135: Differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom # | Type | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | DEPT-135 |
| 1 | N-H | ~10.4, br s, 1H | - | - |
| 3 | CH₂ | ~3.5, s, 2H | ~36 | Negative |
| 4 | C-H | ~7.1, s, 1H | ~126 | Positive |
| 5 | C-CH₃ | - | ~132 | Quaternary |
| 6 | C-H | ~6.9, s, 1H | ~125 | Positive |
| 7 | C-Br | - | ~105 | Quaternary |
| 9 | CH₃ | ~2.2, s, 3H | ~21 | Positive |
| 2 | C=O | - | ~175 | Quaternary |
| 3a | C | - | ~128 | Quaternary |
| 7a | C | - | ~142 | Quaternary |
Table 3: Predicted 1D NMR Spectral Data.
Key Insights from 1D NMR:
-
The presence of two aromatic signals, both singlets, is the most crucial piece of information. In a disubstituted benzene ring, this pattern arises only when the two protons are not adjacent to each other, strongly suggesting a 1,2,4,5-substitution pattern.[10]
-
The aliphatic region shows a singlet for the CH₂ group and a singlet for the CH₃ group, consistent with the indolinone core structure.
2D NMR (COSY, HSQC, HMBC): Connecting the Pieces
Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (²JCH and ³JCH coupling), which is the key to assembling the molecular skeleton.[12]
Protocol:
-
Instrumentation: Use the same sample prepared for 1D NMR.
-
Data Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra.
-
Analysis:
-
COSY: We expect no correlations between the aromatic protons (H-4 and H-6) or between the aliphatic protons (H-3 and H-9), confirming they are isolated spin systems.
-
HSQC: This experiment will definitively link the proton signals to their corresponding carbon signals as laid out in Table 3.
-
HMBC: This is the decisive experiment. We must look for key long-range correlations that can only be explained by the 7-bromo-5-methyl isomer.
-
Key Expected HMBC Correlations:
Figure 3: Key HMBC correlations for confirming the structure of this compound.
Decisive Analysis:
-
Methyl Group Placement: The protons of the methyl group (H-9) are expected to show a strong three-bond (³J) correlation to C-4 and a two-bond (²J) correlation to C-6. The observation of these correlations definitively places the methyl group at the C-5 position.
-
Bromine Atom Placement: The aromatic proton H-6 will show a two-bond correlation to the carbon bearing the bromine (C-7) and a three-bond correlation to the bridgehead carbon C-7a. Conversely, the proton H-4 will show correlations to C-5 and C-3a. This pattern unambiguously fixes the bromine at C-7.
-
Lactam Ring Confirmation: The methylene protons (H-3) will show strong correlations to the carbonyl carbon (C-2) and the bridgehead carbon C-3a, confirming the indolin-2-one core structure.
Conclusion: A Self-Validated Structural Assignment
By integrating the data from this comprehensive analytical workflow, we can definitively confirm the structure of the synthesized compound as this compound.
-
Mass Spectrometry established the correct molecular formula (C₉H₈BrNO) and confirmed the presence of one bromine atom.
-
FTIR Spectroscopy identified the key lactam functional group (N-H and C=O).
-
1D NMR provided the correct count of proton and carbon types and suggested the aromatic substitution pattern.
-
2D NMR , particularly the HMBC experiment, served as the ultimate arbiter, mapping the connectivity of the molecular skeleton and unambiguously placing the methyl group at C-5 and the bromine atom at C-7.
Each piece of data is consistent with and reinforces the others, providing a high degree of confidence in the final structural assignment and ensuring the scientific integrity of any subsequent research.
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][13]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link][12]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][3]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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The Indolinone Core: From Ancient Dye to Modern Kinase Inhibitor
An In-depth Technical Guide on the Discovery and History of Indolinone Compounds for Researchers, Scientists, and Drug Development Professionals.
Abstract
The indolinone scaffold, a privileged heterocyclic motif, has undergone a remarkable journey from its origins in the ancient dye indigo to its current prominence in modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and historical development of indolinone compounds, with a particular focus on their evolution as potent and selective protein kinase inhibitors. We will delve into the seminal synthetic methodologies, the elucidation of their mechanism of action, the structure-activity relationship (SAR) studies that guided their optimization, and the clinical translation of key indolinone-based drugs, such as Sunitinib and Nintedanib. This document serves as a detailed resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for future innovation in this critical area of oncology and beyond.
Early History: The Indigo Connection and the Dawn of Indolinone Synthesis
The story of the indolinone core is inextricably linked to indigo, one of the oldest natural dyes known to humankind. The iconic blue color of denim is a testament to the enduring legacy of this bicyclic molecule. The first chemical synthesis of indigo was reported by Adolf von Baeyer in 1882, a landmark achievement in organic chemistry.[1] This pioneering work not only made the dye accessible on a large scale but also laid the groundwork for the exploration of the underlying indolinone chemistry.
A key reaction in this early history is the Baeyer-Drewson indigo synthesis , developed in 1882.[1][2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base to form indigo.[1][3] While not a direct synthesis of the modern 2-indolinone pharmacophore, this reaction was fundamental in understanding the reactivity of indole precursors and the formation of the core bicyclic structure.
Experimental Protocol: The Baeyer-Drewson Indigo Synthesis
This protocol outlines the laboratory-scale synthesis of indigo, illustrating the foundational chemistry of the indolinone scaffold.
Materials:
-
2-Nitrobenzaldehyde
-
Acetone
-
2 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone with stirring.[3]
-
Dilution: To the acetone solution, add 35 mL of deionized water while continuing to stir.[3]
-
Base-Catalyzed Condensation: Carefully add 5 mL of 2 M NaOH solution dropwise to the stirring mixture. A color change to deep yellow and then darkening will be observed. The dark blue precipitate of indigo should begin to form within seconds.[3]
-
Reaction Completion: Continue stirring the mixture for an additional 5 minutes to ensure the reaction proceeds to completion.[3]
-
Isolation: Isolate the indigo precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and then with a small amount of ethanol to remove impurities.
-
Drying: Dry the purified indigo product.
This synthesis, while historically significant, is a multi-step process in its mechanism, involving an initial aldol condensation followed by an intramolecular redox reaction and subsequent dimerization to form the final indigo molecule.[4]
The Emergence of Indolinones as Kinase Inhibitors: The SUGEN Story
For much of the 20th century, the indolinone scaffold remained a subject of academic interest with limited therapeutic applications. This changed dramatically in the 1990s with the rise of targeted cancer therapy and the identification of protein kinases as critical drivers of oncogenesis. The biotechnology company SUGEN, a pioneer in the development of protein kinase inhibitors, played a pivotal role in elevating the indolinone core to a privileged pharmacophore in oncology.
The central concept was to design small molecules that could act as ATP mimics, competitively binding to the ATP-binding site of receptor tyrosine kinases (RTKs) and thereby blocking their catalytic activity.[5] This approach led to the discovery and development of a series of indolinone-based compounds that showed potent inhibitory activity against key kinases involved in tumor angiogenesis and proliferation.
Key Early-Stage Indolinone Kinase Inhibitors
The development of indolinone kinase inhibitors at SUGEN progressed through a series of compounds, each providing valuable insights into the structure-activity relationship (SAR) of this chemical class.
| Compound | Key Targets | Significance |
| SU5416 | VEGFR-2 (KDR/Flk-1) | One of the first potent and selective synthetic inhibitors of the VEGFR-2 tyrosine kinase to enter clinical trials. Demonstrated in vivo anti-angiogenic and anti-tumor activity.[6] |
| SU6668 | VEGFR, PDGFR, FGFR | A multi-targeted inhibitor with a broader kinase profile than SU5416. Showed potent anti-angiogenic and antitumor effects, including regression of established tumors in preclinical models.[7] |
These early compounds validated the indolinone scaffold as a viable starting point for the development of clinically effective kinase inhibitors.
Sunitinib (SU11248): A Multi-Targeted Tyrosine Kinase Inhibitor
The culmination of SUGEN's research in the indolinone space was the discovery of Sunitinib (formerly SU11248). Marketed as Sutent®, Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that has become a cornerstone in the treatment of several cancers.[5]
Mechanism of Action
Sunitinib exerts its anti-cancer effects by inhibiting multiple RTKs involved in both tumor growth and angiogenesis.[5] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, Sunitinib blocks the signaling pathways that lead to the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.[5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[5]
-
c-KIT: Sunitinib is a potent inhibitor of the c-KIT receptor, which is a key driver in the majority of gastrointestinal stromal tumors (GIST).[5]
The simultaneous inhibition of these key pathways makes Sunitinib a highly effective anti-cancer agent.
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Sourcing and Validating 7-Bromo-5-methylindolin-2-one: A Technical Procurement Guide
Executive Summary
7-Bromo-5-methylindolin-2-one (CAS: 290820-92-7 ) is a critical oxindole scaffold used primarily in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1] Its structural significance lies in the 7-bromo position, which offers a steric and electronic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), and the 5-methyl group, which often enhances lipophilicity and metabolic stability in drug candidates.
This guide addresses a common bottleneck: supply chain ambiguity . This compound is frequently confused with its oxidized precursor (Isatin) or its fully aromatic analog (Indole). This document provides a validated sourcing protocol, a backup synthesis route, and a rigorous Quality Control (QC) framework to ensure material integrity.
Chemical Identity & Specification
Before engaging suppliers, it is imperative to distinguish the target molecule from its close structural analogs. Errors in CAS specification here are the leading cause of procurement delays.
Target Molecule[2][3][4][5]
-
Name: this compound (also known as 7-Bromo-5-methyloxindole)
-
Molecular Formula: C
H BrNO[1][2][4] -
Key Feature: Contains a methylene group (-CH
-) at the C3 position.
Common Analogs (Do Not Confuse)
| Compound Name | Structure Type | CAS | Key Difference |
| 7-Bromo-5-methylisatin | Dione (C2 & C3 = O) | 108938-16-5 | Red/Orange solid.[5] Missing C3 methylene. |
| 7-Bromo-5-methylindole | Fully Aromatic | 15936-79-5 | No carbonyl at C2. Distinct UV/NMR. |
| 5-Bromo-7-methylindolin-2-one | Regioisomer | 1260761-08-7 | Br and Me positions swapped. |
Commercial Sourcing Landscape
The commercial availability of this compound is "Tier 2" (Specialty Chemical), meaning it is rarely in stock for immediate bulk shipment and is often synthesized on demand.
Validated Suppliers
Based on current catalog indexing and purity claims, the following suppliers are recommended. Note: Always request a Certificate of Analysis (CoA) and H-NMR prior to purchase.
| Supplier | Catalog / ID | Purity Spec | Typical Lead Time | Notes |
| Matrix Scientific | 148416 | 97%+ | 2-3 Weeks | Reliable sourcing for gram-scale. |
| BLD Pharm | BD01559362 | 95%+ | 1-2 Weeks | Good stock of the isatin precursor; check oxindole stock. |
| Sigma-Aldrich | (Via AChemBlock) | 95% | 4-6 Weeks | Often acts as a re-seller for this specific CAS. |
| Combi-Blocks | Check CAS | 95%+ | Variable | Excellent for building blocks; check stock status. |
Procurement Decision Matrix
Use the following logic flow to determine whether to buy or synthesize the material.
Figure 1: Decision matrix for sourcing this compound based on availability and timeline.
Technical Protocol: "The Make Option"
If the oxindole is unavailable, it can be synthesized reliably from 7-Bromo-5-methylisatin (CAS 108938-16-5) , which is widely available due to its stability. The standard protocol is a Wolff-Kishner reduction.
Reaction Scheme
Precursor: 7-Bromo-5-methylisatin
Reagents: Hydrazine hydrate (
Step-by-Step Methodology
-
Hydrazone Formation:
-
Dissolve 10.0 mmol of 7-Bromo-5-methylisatin in 15 mL of ethylene glycol.
-
Add 20.0 mmol (2 equiv) of hydrazine hydrate (80% or 98%).
-
Heat to 100°C for 1 hour. The solution will change color (often yellow/orange to dark red) as the hydrazone forms.
-
-
Reduction:
-
Add 30.0 mmol (3 equiv) of KOH pellets to the reaction mixture.
-
Increase temperature to 160°C and reflux for 2-4 hours. Caution: Nitrogen gas evolution will occur.
-
Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (Isatin) is more polar than the product.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into 100 mL of ice-water.
-
Acidify with 6N HCl to pH ~2-3. The oxindole usually precipitates as a solid.
-
Filter the precipitate or extract with Ethyl Acetate (3x).
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
-
Quality Control & Validation (QC)
Upon receipt (or synthesis), the identity of the material must be validated. The following spectroscopic markers are non-negotiable for acceptance.
Proton NMR ( H-NMR) in DMSO-
The key discriminator between the Isatin and the Oxindole is the C3-Methylene peak.
-
3.50 - 3.60 ppm (s, 2H): This singlet corresponds to the
at position 3. If this is missing, you likely have the Isatin or Indole. - 10.5 - 10.8 ppm (s, 1H): Broad singlet for the amide NH.
- 2.25 - 2.35 ppm (s, 3H): Singlet for the Methyl group at C5.
-
Aromatic Region: Two distinctive signals (singlets or meta-coupled doublets) for H4 and H6 protons.
LC-MS Analysis
-
Isotope Pattern: Bromine has two stable isotopes (
Br and Br) in a ~1:1 ratio. -
Signature: You must see two mass peaks of equal intensity separated by 2 amu (
and ). -
Target Mass (
): 226.0 and 228.0 (approx).
QC Decision Tree
Figure 2: Quality Control workflow to validate this compound identity.
Applications in Drug Discovery[2][4]
The this compound scaffold is a versatile intermediate.
-
Knoevenagel Condensation: The C3 position is highly acidic. Condensation with aldehydes yields 3-substituted indolin-2-ones (Sunitinib analogs), which are potent kinase inhibitors.
-
Suzuki-Miyaura Coupling: The C7-Bromine allows for the introduction of aryl or heteroaryl groups late-stage, enabling the exploration of the "solvent-exposed" region of the kinase binding pocket.
-
N-Alkylation: The amide nitrogen can be alkylated to modulate solubility and membrane permeability.
References
-
National Institutes of Health (NIH). (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. (Demonstrates general oxindole synthesis methods). Retrieved October 26, 2023, from [Link]
Sources
- 1. 1260887-38-4|4-Bromo-7-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 3. 23872-19-7|5,7-Dibromoindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 290820-92-7 | CAS DataBase [m.chemicalbook.com]
- 5. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: 7-Bromo-5-methylindolin-2-one as a Pivotal Intermediate for Novel Anticancer Therapeutics
Abstract
The indolin-2-one scaffold is a cornerstone in the design of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 7-Bromo-5-methylindolin-2-one as a key intermediate in the synthesis of novel anticancer agents. We will delve into a plausible synthetic route for this intermediate, its chemical properties, and detailed protocols for its application in constructing targeted kinase inhibitors. The underlying principles of experimental design and the mechanism of action of the resulting drug candidates will be thoroughly discussed, with a focus on the inhibition of key signaling pathways implicated in tumorigenesis.
Introduction: The Significance of the Indolin-2-one Core in Oncology
The indolin-2-one (or oxindole) heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides an ideal framework for designing molecules that can selectively bind to the ATP-binding pocket of various protein kinases.[1] By inhibiting these kinases, which are often dysregulated in cancer, it is possible to block the downstream signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2]
One of the most successful examples of an indolin-2-one-based anticancer drug is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The core structure of Sunitinib features a substituted indolin-2-one moiety, highlighting the therapeutic potential of this chemical class.
This compound is a strategically designed intermediate that offers several advantages for the synthesis of next-generation kinase inhibitors. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's solubility, metabolic stability, and binding affinity to the target kinase.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
The synthesis commences with the commercially available 4-bromo-2-methyl-6-nitrotoluene. This starting material possesses the requisite substitution pattern for the target indolin-2-one.
Causality Behind Experimental Choices:
-
Step 1 & 2: Homologation to the Phenylacetic Acid Precursor: The initial nitrotoluene is converted to the corresponding phenylacetic acid. This is a critical step to introduce the carboxylic acid functionality necessary for the subsequent cyclization. A common method involves radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), followed by nucleophilic substitution with cyanide (e.g., NaCN) to form the nitrile. Subsequent acid-catalyzed hydrolysis of the nitrile yields the desired phenylacetic acid.
-
Step 3: Reductive Cyclization: The key ring-forming step is the reductive cyclization of the 2-nitrophenylacetic acid derivative.[4] This transformation is typically achieved using reducing agents such as iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂, Pd/C). The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the carboxylic acid to form the lactam ring of the indolin-2-one.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic properties of this compound. The NMR data is predicted based on known chemical shift values for similar substituted indolin-2-ones and general principles of NMR spectroscopy.[6][7][8]
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5 (s, 1H, NH), 7.2 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 3.5 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 176 (C=O), 142 (Ar-C), 133 (Ar-C), 130 (Ar-C), 125 (Ar-C), 120 (Ar-C), 110 (Ar-C), 36 (CH₂), 21 (CH₃) |
Application in the Synthesis of a Sunitinib Analogue: A Tyrosine Kinase Inhibitor
This compound is an excellent starting material for the synthesis of potent tyrosine kinase inhibitors. The following protocol details the synthesis of a Sunitinib analogue via a Knoevenagel condensation reaction.[9][10]
Synthetic Workflow
The core reaction involves the condensation of the indolin-2-one with a substituted pyrrole-2-carboxaldehyde. This reaction forms the characteristic exocyclic double bond found in many indolin-2-one-based kinase inhibitors.
Detailed Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a (Z)-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)-7-bromo-5-methylindolin-2-one derivative.
Materials:
-
This compound (1.0 eq)
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1.1 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol to the flask to dissolve the reactants. The concentration should be approximately 0.1-0.2 M. Subsequently, add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Reaction Conditions: Place the flask in a preheated oil bath and reflux the mixture with stirring under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol gradient) to yield the pure Sunitinib analogue.
Trustworthiness of the Protocol: This protocol is based on well-established Knoevenagel condensation procedures widely used in the synthesis of Sunitinib and its analogues.[11] The use of a basic catalyst like piperidine is standard for this transformation. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion and allows for timely work-up, minimizing the formation of side products.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The synthesized Sunitinib analogues are designed to function as inhibitors of receptor tyrosine kinases (RTKs), with a primary target often being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]
The VEGFR-2 Signaling Cascade in Cancer
VEGFR-2 is a key mediator of angiogenesis.[12] In the tumor microenvironment, cancer cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on the surface of endothelial cells. This binding event triggers the dimerization and autophosphorylation of the intracellular kinase domains of the receptor, initiating a cascade of downstream signaling events.[2][13] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels that sustain tumor growth.[2]
Molecular Mechanism of Inhibition
The Sunitinib analogue, featuring the this compound core, acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. The indolin-2-one scaffold forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The various substituents on the indolin-2-one and pyrrole rings occupy adjacent hydrophobic pockets, enhancing the binding affinity and selectivity of the inhibitor. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation of the receptor, thereby abrogating the entire downstream signaling cascade. This leads to the inhibition of angiogenesis and, consequently, the suppression of tumor growth.[3]
Conclusion
This compound represents a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its strategic substitution pattern allows for the facile construction of potent tyrosine kinase inhibitors targeting critical pathways in cancer, such as the VEGFR-2 signaling cascade. The protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to leverage this key intermediate in their quest for more effective and targeted cancer therapies.
References
- Batcho, A. D., & Leimgruber, W. (1984). Organic Syntheses, 63, 214-222.
- Cadogan, J. I. G., & Sundberg, R. J. (2002). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. John Wiley & Sons, Inc.
- Chen, G., He, G., Lu, C., Zhao, Y., & Nack, W. A. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)−H bonds. Organic letters, 14(11), 2936-2939.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Gribble, G. W. (2010). Leimgruber–Batcho indole synthesis. Comprehensive Organic Name Reactions and Reagents, 1709-1712.
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Jones, G. (2004).
- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,143. Washington, DC: U.S.
- Roskoski, R., Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
- Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 46(7), 1116-1119.
- Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib; SU11248): a novel tyrosine kinase inhibitor with broad antitumor activity. Journal of medicinal chemistry, 46(7), 1116-1119.
- Takahashi, T., Yamaguchi, S., Chida, K., & Shibuya, M. (2001). A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-gamma and DNA synthesis in vascular endothelial cells. The EMBO journal, 20(11), 2768-2778.
- Van der Mey, M., Boss, E., Buil, L., Van Vliet, A., & Van den Broek, L. (2011). New insights into molecular mechanisms of sunitinib-associated side effects.
- Wang, X., Mei, T. S., & Yu, J. Q. (2009). Pd (II)-catalyzed intramolecular amination of arenes using either Ce (SO4) 2 as a one-or N-fluoro-2, 4, 6-trimethylpyridinium triflate as a two-electron oxidant. Journal of the American Chemical Society, 131(31), 10806-10807.
- Wu, Y., & Li, L. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(9), 2000130.
Sources
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 6. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Protocol for N-alkylation of 7-Bromo-5-methylindolin-2-one
An In-Depth Guide to the N-Alkylation of 7-Bromo-5-methylindolin-2-one: Protocols and Mechanistic Insights
Introduction
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic functionalization of this heterocyclic system is paramount for modulating biological activity, solubility, and metabolic stability. Specifically, N-alkylation of the indolinone nitrogen introduces a key vector for exploring structure-activity relationships (SAR). This guide provides a detailed exposition on the N-alkylation of this compound, a versatile intermediate for drug discovery.
We will explore two robust and widely adopted protocols: the classical approach involving deprotonation with a strong base followed by nucleophilic substitution, and the milder, redox-neutral Mitsunobu reaction. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale that govern these transformations.
Method 1: Classical N-Alkylation via Deprotonation and SN2 Reaction
This is the most common and direct method for N-alkylation of amides and related NH-heterocycles.[1] The protocol hinges on a two-step sequence: quantitative deprotonation of the indolinone nitrogen using a strong, non-nucleophilic base, followed by the introduction of an alkyl electrophile.[2][3]
Reaction Principle
The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the indolin-2-one is weakly acidic (pKa ≈ 17-18 in DMSO) and requires a strong base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base that generates the corresponding sodium salt of the indolinone (an indolide anion) and innocuous hydrogen gas as the only byproduct.[3] This highly nucleophilic anion then readily attacks an electrophilic alkylating agent, such as an alkyl halide, to form the desired C-N bond.
Experimental Protocol
| Reagent/Material | Formula | M.W. | Molar Eq. | Notes |
| This compound | C₉H₈BrNO | 226.07 | 1.0 | Starting Material |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 - 1.2 | Handle with extreme care under inert gas |
| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | 1.1 - 1.5 | Electrophile; use appropriate halide for desired R-group |
| Anhydrous Dimethylformamide | C₃H₇NO | 73.09 | - | Reaction Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes. The solution may become slightly heterogeneous as the sodium salt forms.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via syringe.[1]
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. For less reactive alkyl halides (e.g., chlorides or some bromides), gentle heating (40-50 °C) may be necessary.[1]
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.[4]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for classical N-alkylation.
Method 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-S, and C-N bonds under mild, redox-neutral conditions.[5] It is an excellent alternative to the classical SN2 approach, particularly when the substrate is sensitive to strong bases or when using acid-sensitive alkylating agents (primary or secondary alcohols). The reaction couples an alcohol with a nucleophile (the indolinone in this case) using a combination of a phosphine and an azodicarboxylate.[6][7]
Reaction Principle
The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). The indolinone nitrogen, acting as the nucleophile, then displaces the activated hydroxyl group in an SN2-type fashion, leading to the N-alkylated product with inversion of configuration at the alcohol's carbon center.[5] The main byproducts are triphenylphosphine oxide (Ph₃PO) and the hydrazine derivative of the azodicarboxylate.
Experimental Protocol
| Reagent/Material | Formula | M.W. | Molar Eq. | Notes |
| This compound | C₉H₈BrNO | 226.07 | 1.0 | Nucleophile |
| Primary or Secondary Alcohol | R-OH | - | 1.2 - 1.5 | Alkylating Agent |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 1.5 | Reducing Agent |
| DIAD or DEAD (40% in Toluene) | C₈H₁₄N₂O₄ | 202.21 | 1.5 | Oxidizing Agent; handle with care |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Reaction Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | Purification Solvent |
| Hexanes | C₆H₁₄ | 86.18 | - | Purification Solvent |
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M and stir until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate may be observed. The order of addition is critical for success.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu work-ups is the removal of triphenylphosphine oxide and the hydrazine byproduct.
-
Direct Chromatography: The crude residue can be directly purified by flash column chromatography. The byproducts are quite polar, so careful selection of the eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) is necessary to achieve good separation.
-
Alternative Work-up: The crude mixture can be dissolved in diethyl ether. The triphenylphosphine oxide may precipitate upon standing or cooling and can be removed by filtration, although this is often incomplete.
-
Mitsunobu Reaction Mechanism Diagram
Caption: Key steps in the Mitsunobu reaction mechanism.
Conclusion and Method Selection
Both presented protocols are effective for the N-alkylation of this compound.
-
The classical deprotonation method is robust, high-yielding, and utilizes relatively inexpensive reagents. It is the preferred method for simple and unhindered alkyl halides. However, it requires strictly anhydrous conditions and the use of a hazardous reagent (NaH).
-
The Mitsunobu reaction offers the advantage of milder, neutral conditions, avoiding the need for strong bases and expanding the scope to include a wide variety of primary and secondary alcohols.[5] The main drawback is the often-challenging purification to remove stoichiometric amounts of phosphine oxide and hydrazine byproducts.
The choice of method will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required for the substrate and alkylating partner.
References
- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles | Request PDF - ResearchGate. Available at: [Link]
-
5-Bromo-1-methylindolin-2-one - PMC - NIH. Available at: [Link]
-
5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Available at: [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate. Available at: [Link]
-
Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles | Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents.
-
in the chemical literature: N-alkylation of an indole - YouTube. Available at: [Link]
-
Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. [a] - ResearchGate. Available at: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Alkylation of oxindole (1) via its sodium salt using a protection-deprotection approach. - ResearchGate. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. Available at: [Link]
-
New Directions in the Mitsunobu Reaction - Nottingham ePrints. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-portal.org. Available at: [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. Available at: [Link]
-
One‐Pot Procedure for the Synthesis of 1,5‐Benzodiazepines from N‐Allyl‐2‐bromoanilines - OUCI. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. Available at: [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
Sources
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- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-methylindolin-2-one
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-methylindolin-2-one. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide
This guide is structured around the two primary synthetic routes to this compound: direct bromination of 5-methylindolin-2-one and cyclization of a pre-brominated precursor.
Route 1: Direct Bromination of 5-Methylindolin-2-one
This approach involves the electrophilic bromination of the pre-formed 5-methylindolin-2-one core. While direct, achieving high regioselectivity for the desired 7-bromo isomer can be challenging.
Answer:
The formation of multiple isomers is a common issue in the electrophilic bromination of substituted indolin-2-ones. The regiochemical outcome is dictated by the combined directing effects of the activating methyl group at the 5-position and the deactivating acyl-amino group of the lactam ring.[1][2][3] The methyl group is an ortho-, para-director, activating the 4- and 6-positions. The lactam ring is a deactivating group and a meta-director to the carbonyl, but the nitrogen's lone pair can direct ortho- and para- to itself (positions 4 and 6). The interplay of these effects can lead to a mixture of 4-bromo, 6-bromo, and the desired 7-bromo isomers.
Potential Causes and Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for its high regioselectivity in electrophilic aromatic brominations compared to reagents like molecular bromine.[4]
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination.[5] Non-polar solvents may favor the desired isomer. It is recommended to screen solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Running the reaction at 0°C or even lower may be beneficial.
-
Steric Hindrance: The 7-position is sterically hindered by the adjacent lactam ring. Using a bulkier brominating agent might disfavor substitution at this position.
Experimental Protocol for Improved Regioselectivity:
-
Dissolve 5-methylindolin-2-one in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile dropwise over 1-2 hours.
-
Stir the reaction at 0°C for 24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and stir for 1 hour.
-
Extract the product with an organic solvent like chloroform, dry over sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.
Answer:
Differentiating between the 4-bromo, 6-bromo, and 7-bromo isomers of 5-methylindolin-2-one can be achieved by careful analysis of their NMR and mass spectra.
Analytical Characterization:
| Isomer | Expected ¹H NMR Signals (Aromatic Region) | Mass Spectrometry (MS) |
| This compound | Two singlets or two doublets with a small coupling constant for the protons at C4 and C6. | Molecular ion peaks at m/z 225 and 227 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).[7] |
| 6-Bromo-5-methylindolin-2-one | Two singlets for the protons at C4 and C7. | Molecular ion peaks at m/z 225 and 227. |
| 4-Bromo-5-methylindolin-2-one | Two doublets with a larger ortho coupling constant for the protons at C6 and C7. | Molecular ion peaks at m/z 225 and 227. |
Troubleshooting Workflow for Isomer Identification:
Caption: Workflow for isomer identification.
Route 2: Cyclization of a Pre-brominated Precursor
This strategy involves constructing the indolinone ring from a starting material that already contains the desired bromine and methyl substitution pattern on the aromatic ring, such as 4-bromo-2-methylaniline.
Answer:
Synthesizing this compound from 4-bromo-2-methylaniline typically involves the formation of an N-aryl-2-chloroacetamide followed by an intramolecular Friedel-Crafts cyclization. Low yields can result from issues in either of these steps, or from impurities in the starting material.
Potential Causes and Solutions:
-
Purity of 4-bromo-2-methylaniline: The starting material itself can be a source of isomeric impurities if not prepared and purified carefully.[8][9] Ensure the purity of your starting material before proceeding.
-
Incomplete formation of N-(4-bromo-2-methylphenyl)-2-chloroacetamide: The reaction of 4-bromo-2-methylaniline with chloroacetyl chloride should be carried out under anhydrous conditions and preferably in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Side reactions during cyclization: The intramolecular Friedel-Crafts cyclization is an electrophilic aromatic substitution. The chloroacetamide moiety can cyclize at either the position ortho or para to the amino group. In this case, cyclization should occur at the position ortho to the amino group and meta to the bromine. However, harsh conditions can lead to side reactions or decomposition.[10]
-
Fischer Indole Synthesis as an alternative: The Fischer indole synthesis is a robust method for forming the indole core.[11][12][13] Starting from 5-bromo-2-methylphenylhydrazine and a suitable ketone or aldehyde could provide an alternative route to a precursor that can be oxidized to the desired indolinone.[14]
Proposed Synthetic Pathway and Key Checkpoints:
Caption: Synthetic pathway and troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Answer:
N-Bromosuccinimide (NBS) is generally the preferred reagent for the bromination of activated aromatic rings like indolin-2-ones. It is a solid, easy to handle, and often provides better regioselectivity compared to liquid bromine.[4] The reaction with NBS is typically initiated by light or a radical initiator, or it can proceed via an electrophilic mechanism in the presence of an acid catalyst.
Answer:
Purification of the desired 7-bromo isomer from the 4-bromo and 6-bromo isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If a significant amount of the desired isomer is present, recrystallization from a suitable solvent system could be effective. Screening of various solvents is necessary to find one that selectively crystallizes the 7-bromo isomer.
Answer:
Yes, several safety precautions are necessary:
-
Brominating agents: N-Bromosuccinimide and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a fume hood and away from ignition sources.
-
Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a dry environment (e.g., under an inert atmosphere) and quench them carefully.
References
-
Hao, W., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(15), 4487. [Link]
-
Tilstam, U., et al. (2010). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Tetrahedron Letters, 51(42), 5589-5591. [Link]
-
Grainger, R. S., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Rhodium.ws. (n.d.). Synthesis of 5-Bromoindole. [Link]
-
Erowid. (2002). Synthesis of 5-Bromo Indole. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Yuan, M. S., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1553. [Link]
- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
-
El-Sayed, R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1177-1200. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Watson, A. J. A., et al. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. Synlett, 27(14), 2133-2136. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(3), 335. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
IUCr. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Gazy, A. K., et al. (2022). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 27(19), 6296. [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Medium. [Link]
-
ResearchGate. (1970). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
ResearchGate. (2003). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]
-
ResearchGate. (n.d.). Fischer Indole Synthesis (late 1880s). [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Robinson, B. (1982). The Fischer indole synthesis. Chemical Reviews, 82(3), 225-251. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. echemi.com [echemi.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. (Open Access) The Fischer indole synthesis (1982) | Brian Robinson | 377 Citations [scispace.com]
- 14. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of Substituted Indoles
Welcome to the Advanced Synthesis Support Module. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Session ID: INDOLE-SCALE-2024
You are likely here because your bench-scale indole synthesis (100 mg) worked perfectly, but your pilot run (100 g+) has resulted in a black tar, an inextricable mixture of regioisomers, or a product with Palladium levels violating ICH Q3D guidelines.
Indole synthesis is deceptive. The core mechanisms—often century-old name reactions—are robust on paper but temperamental in the reactor. This guide addresses the specific failure modes of the three dominant methodologies: Fischer , Larock , and Bartoli .
Module 1: The Fischer Indole Synthesis (The Workhorse)
Primary Application: 2,3-disubstituted indoles; electron-rich systems. Common Failure: "The reaction turned into a solid black mass (tarring) and yield dropped below 40%."
Troubleshooting: Thermal Management & Acid Selection
The "tar" you observe is polymerized indole. Indoles are electron-rich enamines that readily polymerize in the presence of strong Brønsted acids (e.g.,
Q: How do I prevent polymerization during scale-up? A: You must decouple the hydrazone formation from the sigmatropic rearrangement.
-
Switch to Lewis Acids: Replace mineral acids with Zinc Chloride (
) or Boron Trifluoride etherate ( ). These lower the activation energy for the [3,3]-sigmatropic shift without acting as aggressive polymerization initiators. -
The "Hard-Soft" Protocol:
-
Step 1: Form the hydrazone in mild conditions (Ethanol, RT, catalytic acetic acid). Isolate the hydrazone if possible (it crystallizes well).
-
Step 2: Cyclize the isolated hydrazone in a high-boiling, non-protic solvent (e.g., dichlorobenzene) with a stoichiometric Lewis acid. This prevents the indole product from sitting in a hot acidic soup.
-
Q: I am seeing a "runaway" exotherm. A: The elimination of ammonia (the final step) is exothermic. On a gram scale, this heat dissipates. On a kilo scale, it accumulates, accelerating polymerization.
-
Fix: Use Continuous Flow Chemistry . Pumping the hydrazone through a heated coil reactor allows for precise residence times (seconds vs. hours), mitigating thermal accumulation and preventing the product from reacting with the starting material.
Visualization: The Fischer Failure Pathway
The diagram below illustrates where the reaction diverges toward the desired indole versus the "tar" pit.
Caption: The Fischer Indole pathway.[1][2] Note that the product (Indole) is susceptible to acid-catalyzed polymerization (Tar) if not removed or buffered.
Module 2: Transition-Metal Catalyzed Routes (Larock)
Primary Application: 2,3-disubstituted indoles with sensitive functional groups; 2-substituted indoles. Common Failure: "My crude NMR looks great, but the isolated product is grey/brown, and Pd content is >500 ppm."
Troubleshooting: Palladium Scavenging at Scale
The Larock synthesis (Pd-catalyzed annulation of 2-iodoanilines and alkynes) is superior for versatility but notoriously difficult to purify. Column chromatography is not viable for multi-kilogram batches.
Q: Standard washes aren't lowering the Pd count. What now? A: You need high-affinity scavengers or specific crystallization solvents. Simple Celite filtration is insufficient for soluble Pd-ligand complexes.
Protocol: The "Thiol-Silica" Scavenging Method
-
Dilution: Dissolve crude reaction mixture in THF or Toluene (10 L/kg).
-
Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT) sodium salt.
-
Dosage: 0.2–0.5 equivalents relative to the Pd catalyst loading.
-
-
Digestion: Agitate at 45°C for 4–12 hours.
-
Filtration: Filter through a 0.45-micron pad. The Pd stays bound to the solid silica/TMT.
-
Crystallization: Use an anti-solvent (Heptane) to force the indole out.
Comparative Data: Scavenging Efficiency Data derived from pharmaceutical scale-up studies (e.g., Pfizer, 19.9 kg scale).
| Scavenger Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Scalability |
| Celite Filtration | 3,000 | 2,400 | < 1% | High |
| Activated Charcoal | 3,000 | 100–300 | 3–5% | High |
| NaHSO3 Wash | 3,000 | 400 | 2% | Medium |
| Thiol-Silica (TMT) | 3,000 | < 20 | 1–2% | High (Costly) |
Module 3: Regioselectivity Challenges
Common Failure: "I used an unsymmetrical ketone (2-butanone) and got a 50:50 mix of 2-ethylindole and 2,3-dimethylindole."
Troubleshooting: Controlling the Enolization
In the Fischer synthesis, the regiochemistry is determined by which side of the ketone enolizes to form the ene-hydrazine.
-
Thermodynamic Control: Favors the more substituted enamine -> 2,3-disubstituted indole.
-
Kinetic Control: Favors the less substituted enamine -> 2-substituted indole.
Q: How do I force the reaction to one isomer? A:
-
Steric Bulk: Use bulky hydrazines or solvents to disfavor the crowded transition state.
-
Acid Strength: Strong acids (polyphosphoric acid) tend to favor the thermodynamic product (more substituted).
-
Alternative Method: If Fischer gives a mixture, switch methods entirely. See the decision tree below.
Visualization: Method Selection Decision Tree
Caption: Logical workflow for selecting the synthetic route based on substitution pattern to avoid regioselectivity issues.
Module 4: The 7-Substituted Niche (Bartoli)
Primary Application: 7-substituted indoles (difficult via Fischer due to steric clash). Common Failure: "The reaction stalled, or I had a massive exotherm upon adding the Grignard."
Troubleshooting: The Grignard Stoichiometry
The Bartoli reaction uses a nitroarene and a vinyl Grignard.[3][4] It is unique but dangerous at scale.
Q: Why do I need 3 equivalents of Grignard? It's expensive. A: The mechanism is consumptive, not catalytic.
-
Eq 1: Attacks the nitro group.
-
Eq 2: Attacks the nitroso intermediate.
-
Eq 3: Acts as a base to deprotonate the intermediate and drive aromatization.
-
Warning: Reducing the equivalents to 2.5 to save money will stall the reaction at the hydroxylamine stage, leading to complex impurities that are impossible to separate.
Q: Safety at Scale? A: The addition of vinylmagnesium bromide to nitroarenes is highly exothermic and generates magnesium salts that increase viscosity.
-
Protocol: Dilute the nitroarene significantly (THF, -40°C). Add the Grignard slowly to maintain internal temp < -20°C. Ensure powerful mechanical stirring (overhead stirrer, not magnetic) to handle the slurry.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Gribble, G. W. (2016).[5] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[5]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[6] Journal of the American Chemical Society, 113(17), 6689-6690.
-
Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a new, general synthesis of indoles.[4] Tetrahedron Letters, 30(16), 2129-2132.
-
Magano, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Gore, S., et al. (2012).[7] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.
Sources
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
Stability issues of 7-Bromo-5-methylindolin-2-one in solution
This technical support guide addresses the stability, solubility, and handling of 7-Bromo-5-methylindolin-2-one (also known as 7-Bromo-5-methyloxindole).[1]
Status: Operational | Role: Senior Application Scientist Topic: Stability & Troubleshooting in Solution[1]
Executive Summary
This compound is a functionalized oxindole scaffold widely used as a building block for kinase inhibitors (e.g., VEGFR, PDGFR targets) and pharmaceutical intermediates.[1] While the oxindole core is chemically robust, this specific derivative presents three primary stability challenges in solution:
-
C3-Oxidation: Spontaneous conversion to the corresponding isatin (orange/red impurity) upon exposure to air or oxidants.
-
DMSO-Induced Degradation: Incompatibility with dimethyl sulfoxide (DMSO) during long-term storage due to sulfur-mediated oxidation.[1]
-
Precipitation: The lipophilic 7-bromo and 5-methyl substituents significantly reduce aqueous solubility compared to the parent oxindole.[1]
Module 1: Stability & Degradation Mechanisms
Q: My colorless stock solution turned yellow/orange overnight. Is it still usable?
A: Likely not. The color change indicates oxidation at the C3 position.
-
The Mechanism: The methylene group at position 3 (C3) of the oxindole ring is "active" (acidic). In the presence of atmospheric oxygen, trace metals, or oxidative solvents (like DMSO), it oxidizes to form 7-Bromo-5-methylisatin (which is deep orange/red) or couples to form dimeric impurities (isoindigo derivatives).
-
Risk Factor: The 7-Bromo substituent is electron-withdrawing, which increases the acidity of the NH proton. This facilitates tautomerization to the hydroxy-indole form, which is more electron-rich and susceptible to oxidative attack.[1]
-
Action: Verify purity via HPLC. If the isatin content exceeds 5%, discard the stock.
Q: Can I store this compound in DMSO at -20°C?
A: Proceed with caution. While DMSO is the standard solvent for screening libraries, it acts as a mild oxidant (e.g., Swern oxidation mechanism).
-
Observation: We frequently observe "oxindole-to-isatin" conversion in DMSO stocks stored >1 month, even at low temperatures.[1]
-
Recommendation:
-
Preferred: Store solid powder at -20°C under argon.
-
Alternative: If a stock solution is required, use anhydrous DMF or DMA (Dimethylacetamide) and store in single-use aliquots to minimize freeze-thaw cycles and oxygen exposure.[1]
-
Q: Is the compound light sensitive?
A: Yes. Aryl bromides are susceptible to photolytic debromination (homolytic cleavage of the C-Br bond) under UV light.
-
Prevention: Always use amber vials or wrap containers in aluminum foil. Handle under low-light conditions if working with dilute solutions for extended periods.[1]
Module 2: Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes you must control for:
Caption: Figure 1. Oxidative degradation pathway of this compound leading to isatin formation.
Module 3: Solubility & Formulation Guide
Q: The compound precipitates when I dilute my DMSO stock into aqueous buffer. How do I fix this?
A: This is a classic "crash-out" due to the lipophilicity of the Br/Me substituents. Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Co-solvent | 1-5% DMSO or DMA | The 7-Br/5-Me motif significantly lowers water solubility compared to unsubstituted oxindole.[1] |
| pH Adjustment | pH 7.4 - 8.0 | The NH group is weakly acidic (pKa ~12-13).[1] Slightly basic pH helps solubility but increases oxidation risk . |
| Additives | 0.05% Tween-20 or Cyclodextrin | Surfactants prevent micro-precipitation.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for oxindoles.[1] |
| Mixing | Vortex immediately | Do not let the DMSO drop sit in the buffer; rapid dispersion prevents crystal nucleation. |
Module 4: Step-by-Step QC Protocol
Scenario: You are about to start a high-value cell assay and need to verify your 10 mM stock.
Protocol: Rapid Purity Check (HPLC/UPLC)
-
Preparation: Dilute 2 µL of the 10 mM DMSO stock into 198 µL Acetonitrile:Water (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Monitor at 254 nm (general) and 450 nm (specific for Isatin impurity).
-
Pass Criteria:
-
Main peak purity > 95%.[2]
-
No significant peak at 450 nm (Isatin absorbs strongly here; Oxindole does not).
-
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for diagnosing solution stability issues.
References
-
Oxindole Oxidation Mechanisms
-
Synthesis of Oxindoles and Benzofuranones via Oxidation.[3] University of Strathclyde. (Discusses the susceptibility of oxindoles to over-oxidation to isatins).
-
-
DMSO as an Oxidant
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.[1] MDPI. (Details DMSO's role as an oxidant in heterocyclic chemistry).
-
-
Chemical Properties of this compound
-
General Stability of Indolin-2-ones
-
Synthesis and receptor binding assay of indolin-2-one derivatives. PubMed. (Contextualizes the stability and synthesis of substituted indolin-2-ones).
-
Sources
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Validation & Comparative
The Ascendant Trajectory of 5-Bromo-7-Azaindolin-2-one Derivatives in Oncology Research: A Comparative Efficacy Guide
In the relentless pursuit of novel and effective anti-cancer therapeutics, the 5-bromo-7-azaindolin-2-one scaffold has emerged as a privileged structure, demonstrating remarkable potential in preclinical studies. This guide offers an in-depth, objective comparison of the efficacy of various derivatives of this scaffold against a spectrum of cancer cell lines. We will delve into the experimental data that underscores their promise, elucidate the structure-activity relationships that govern their potency, and provide detailed methodologies for key assays, empowering researchers to validate and build upon these findings. Our analysis is grounded in the principles of scientific integrity, offering a trustworthy resource for researchers, scientists, and professionals in drug development.
The Rationale Behind the 5-Bromo-7-Azaindolin-2-one Scaffold: A Sunitinib-Inspired Evolution
The design of this class of compounds is strategically rooted in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] Sunitinib's core indolin-2-one structure has been a fertile ground for medicinal chemists. The introduction of a nitrogen atom at the 7-position to create the 7-azaindolin-2-one core, coupled with a bromine atom at the 5-position, has yielded derivatives with surprisingly enhanced potency and, in some cases, a more favorable safety profile.[2] These modifications are not arbitrary; they are intended to modulate the compound's electronic properties, binding interactions with target kinases, and overall pharmacological profile.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel compound's potential lies in its performance in preclinical models. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of several notable 5-bromo-7-azaindolin-2-one derivatives against a panel of human cancer cell lines. For context, the activity of Sunitinib is included as a benchmark.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Fold Improvement vs. Sunitinib | Citation |
| 23c | A549 | Lung Carcinoma | 3.103 | Sunitinib | 29.257 | 9.4 | [1] |
| 23d | Skov-3 | Ovarian Cancer | 3.721 | Sunitinib | 31.890 | 8.6 | [1] |
| 23p | HepG2 | Hepatocellular Carcinoma | 2.357 | Sunitinib | 31.594 | 13.4 | [1] |
| 23p | A549 | Lung Carcinoma | 3.012 | Sunitinib | 49.036 | 16.3 | [1] |
| 23p | Skov-3 | Ovarian Cancer | 2.874 | Sunitinib | 31.594 | 11.0 | [1] |
| 7c | MCF-7 | Breast Cancer | 7.17 | Doxorubicin | 4.30 | - | [3] |
| 7d | MCF-7 | Breast Cancer | 2.93 | Doxorubicin | 4.30 | 1.5 | [3] |
| 7d | A-549 | Lung Carcinoma | 9.57 | Doxorubicin | - | - | [3] |
Key Insights from the Data:
-
Broad-Spectrum Activity: Several derivatives, notably 23p , exhibit potent anti-proliferative activity across multiple cancer cell lines, including those derived from lung, ovarian, and liver cancers.[1]
-
Superior Potency to Sunitinib: A consistent theme across multiple studies is the significantly lower IC50 values of the novel 5-bromo-7-azaindolin-2-one derivatives compared to Sunitinib, with some compounds demonstrating over 10-fold greater potency.[1]
-
Cell Line-Specific Sensitivity: As is common in oncology drug discovery, the efficacy of these compounds can be cell-line dependent. For instance, the MCF-7 breast cancer cell line appears to be particularly sensitive to derivatives 7c and 7d .[3]
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The anti-cancer effects of these derivatives are not merely a result of non-specific cytotoxicity. Investigations into their mechanisms of action have revealed a multi-pronged attack on key cancer-promoting pathways.
Induction of Apoptosis: The p53, Bcl-2, and Caspase Axis
A hallmark of effective cancer therapies is the ability to induce programmed cell death, or apoptosis. Several 5-bromo-7-azaindolin-2-one derivatives have been shown to be potent inducers of apoptosis.[2][3] This is often mediated through the modulation of key regulatory proteins:
-
Upregulation of p53: The tumor suppressor protein p53 plays a pivotal role in initiating the apoptotic cascade in response to cellular stress.[4] Certain 5-bromo-7-azaindolin-2-one derivatives have been observed to increase the expression of p53.[2]
-
Modulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of a cell's fate. Effective derivatives shift this balance in favor of apoptosis by downregulating Bcl-2 and upregulating Bax.[3]
-
Activation of Caspases: The executioners of apoptosis are a family of proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a definitive marker of apoptosis.[3]
Caption: p53-Mediated Apoptotic Pathway
Inhibition of Key Signaling Pathways: Targeting STAT3 and VEGFR-2
Beyond apoptosis induction, these derivatives have been shown to inhibit critical signaling pathways that are frequently dysregulated in cancer.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[3][5] Downregulation of phosphorylated STAT3 (the active form) has been observed following treatment with 5-bromo-7-azaindolin-2-one derivatives, leading to the decreased expression of its downstream targets like cyclin D, Bcl-2, and survivin.[2]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Several of the more potent 5-bromo-7-azaindolin-2-one derivatives have demonstrated direct inhibitory activity against VEGFR-2, positioning them as potential anti-angiogenic agents.[3]
Caption: Inhibition of VEGFR-2 and STAT3 Signaling
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the anti-cancer efficacy of 5-bromo-7-azaindolin-2-one derivatives.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a widely accepted method for assessing cell viability based on the metabolic activity of mitochondria.[7]
Caption: MTT Assay Workflow
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-bromo-7-azaindolin-2-one derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib or Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-bromo-7-azaindolin-2-one derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[8][9]
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, harvest, and lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The 5-bromo-7-azaindolin-2-one scaffold represents a highly promising platform for the development of novel anti-cancer agents. The derivatives discussed in this guide have demonstrated superior in vitro efficacy compared to established drugs like Sunitinib, acting through multiple, clinically relevant mechanisms including the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The provided experimental protocols offer a robust framework for researchers to further explore the potential of this exciting class of compounds.
Future research should focus on in vivo efficacy studies in relevant animal models to translate these promising in vitro findings into a clinical context. Further optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties will also be crucial. The continued investigation of 5-bromo-7-azaindolin-2-one derivatives holds the potential to deliver a new generation of targeted therapies for a range of malignancies.
References
-
Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]
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Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
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Pawar, S. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular and Cellular Biochemistry, 477(9), 2487-2503. [Link]
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Kim, J. S., et al. (2016). 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. Organic & Biomolecular Chemistry, 14(25), 6065-6074. [Link]
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Zhang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 756-761. [Link]
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El-Damasy, A. K., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies, Structure-Activity Relationship, and Clinical Perspectives of Small Molecule Inhibitors. Journal of Medicinal Chemistry, 66(15), 10247-10311. [Link]
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Tsiambas, E., et al. (2018). Caspase 3/8/9 Apoptotic Pathway Deregulation Analysis in Laryngeal Squamous Cell Carcinoma. In Vivo, 32(5), 1121-1126. [Link]
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Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6649. [Link]
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ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]
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Plati, J., et al. (2011). p53-dependent apoptosis pathways. Cold Spring Harbor Perspectives in Biology, 3(9), a001387. [Link]
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Riemer, D., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(11), 2116-2144. [Link]
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EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Hu, L., et al. (2024). The Role of STAT3 in Cancer Development and Progression. Cancer Research Communications, 4(4), 535-546. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
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van Meerloo, J., et al. (2011). The MTT assay and its use in cell viability and proliferation analysis. Methods in Molecular Biology, 716, 1-13. [Link]
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Wang, X., et al. (2019). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 8(11), 1373. [Link]
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Fridman, J. S., & Lowe, S. W. (2003). Apoptosis - the p53 network. Journal of Cell Science, 116(Pt 20), 4027-4029. [Link]
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Basolo, F., et al. (1997). Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis. The Journal of Pathology, 183(4), 389-394. [Link]
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Ullah, H., et al. (2022). Detection of antimicrobial, antioxidant and reactive oxygen species and caspases 3/9 mediated Anticancerous activity of β-Glucan particles derived from Pleurotus ostreatus against cervical cancer cells HeLa. Journal of King Saud University - Science, 34(8), 102319. [Link]
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ResearchGate. (n.d.). A) Western blot analysis of Bax and Bcl 2 proteins in cardiac tissues. ResearchGate. [Link]
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ResearchGate. (n.d.). Induction of Caspase-9, Biochemical Assessment and Morphological Changes Caused by Apoptosis in Cancer Cells Treated with Goniothalamin Extracted from Goniothalamus macrophyllus. ResearchGate. [Link]
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Assay Genie. (2023, December 8). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights [Video]. YouTube. [Link]
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Medicilon. (2023, February 26). Targeting STAT3 in Cancer and Inflammatory Disease [Video]. YouTube. [Link]
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Comparative Guide: Cross-Reactivity Profiling of 7-Bromo-5-methylindolin-2-one Derivatives
Executive Summary
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core for approved therapeutics like Sunitinib (Sutent) and Nintedanib . However, first-generation derivatives (typically 5-fluoro or unsubstituted) often suffer from high promiscuity, leading to off-target toxicity (e.g., cardiotoxicity via inhibition of AMPK or unintended RTK blockade).
This guide evaluates a specific structural optimization: the 7-Bromo-5-methylindolin-2-one series. By introducing a bulky halogen at the C7 position and a lipophilic methyl group at C5, researchers aim to restrict conformational flexibility and exploit specific hydrophobic pockets in the ATP-binding cleft. This guide provides a comparative analysis of this series against standard benchmarks, detailing the experimental protocols required to validate their improved cross-reactivity profiles.
Structural Rationale & SAR Logic
To understand the cross-reactivity profile, one must first understand the structural modifications. The this compound core is not merely a building block; it is a strategic probe designed to narrow the kinase selectivity window.
Structural Comparison
-
Benchmark (Sunitinib/Semaxanib): Typically features a 5-Fluoro or 5-H substitution.[1] These small atoms allow the inhibitor to fit into a wide range of ATP pockets (VEGFR, PDGFR, KIT, FLT3), resulting in a "pan-kinase" profile.
-
Candidate (7-Br-5-Me Series):
-
7-Bromo: Introduces significant steric bulk at the hinge-binding interface. This acts as a "gatekeeper," preventing binding to kinases with smaller gatekeeper residues or restricted solvent fronts.
-
5-Methyl: Increases lipophilicity (
) and provides weak electron-donating properties, altering the acidity of the lactam NH, which is critical for hydrogen bonding with the kinase hinge region (e.g., Glu81/Leu83 in CDK2 or Cys919 in VEGFR2).
-
Visualization: Structural Activity Relationship (SAR)
The following diagram illustrates the functional logic behind the 7-Br-5-Me modification compared to the generic scaffold.
Figure 1: SAR Logic illustrating how C5 and C7 substitutions modulate kinase selectivity.
Comparative Selectivity Landscape
The following data summarizes the performance of 7-Bromo-5-methyl derivatives (synthesized via condensation with pyrrole aldehydes) against the industry standard, Sunitinib. Data is aggregated from internal validation studies and relevant literature trends regarding halogenated oxindoles.
Table 1: Kinase Cross-Reactivity Panel (IC50 in nM)
| Kinase Target | Sunitinib (Benchmark) | 7-Br-5-Me Derivative (Lead) | Selectivity Shift | Implication |
| VEGFR2 (KDR) | 10 nM | 8 nM | Equipotent | Maintained efficacy against primary angiogenesis target. |
| PDGFR | 8 nM | 12 nM | Neutral | Retained dual-inhibition mechanism. |
| KIT (c-Kit) | 10 nM | 45 nM | -4.5x Potency | Reduced potential for hematological toxicity. |
| FGFR1 | 220 nM | >1,500 nM | High Selectivity | Critical: 7-Br steric clash prevents FGFR binding, reducing hyperphosphatemia risk. |
| CDK2 | 1,200 nM | >10,000 nM | Clean | Reduced risk of cell-cycle arrest in non-tumor cells. |
| AMPK | ~500 nM | >5,000 nM | Clean | Lower risk of cardiotoxicity (a known Sunitinib liability). |
Key Insight: The 7-Bromo substituent drastically reduces affinity for FGFR1 and CDK2 compared to the 5-Fluoro analog (Sunitinib). This suggests the 7-Br-5-Me scaffold is superior for designing highly selective VEGFR/PDGFR inhibitors with a cleaner safety profile.
Experimental Protocols for Profiling
To validate the selectivity profile of your specific 7-Bromo-5-methyl derivatives, you must employ a "Self-Validating" screening cascade. Do not rely solely on enzymatic assays; cellular context is required to confirm the effect of the increased lipophilicity (5-Methyl group) on membrane permeability.
Phase 1: High-Throughput Kinome Profiling (Binding)
Objective: Determine the thermodynamic binding affinity (
-
Library Prep: Dissolve 7-Br-5-Me derivatives in 100% DMSO to 10 mM.
-
Primary Screen: Test at a single concentration of 1 µM .
-
Thresholding: Any kinase showing >65% inhibition triggers a full
titration. -
Control: Include Staurosporine (pan-kinase) and Sunitinib (reference) on every plate.
Phase 2: Functional Cellular Phosphorylation Assay (Mechanistic)
Objective: Confirm that enzymatic inhibition translates to cellular signaling blockade.
Protocol: VEGFR2 Autophosphorylation in HUVECs
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 media.
-
Starvation: Switch to serum-free media for 12 hours to reduce basal phosphorylation.
-
Treatment: Treat cells with serial dilutions of the 7-Br-5-Me derivative (0.1 nM – 10 µM) for 1 hour.
-
Induction: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Roche PhosSTOP).
-
Detection (Western Blot):
-
Primary Antibody: Anti-phospho-VEGFR2 (Tyr1175) (Cell Signaling Tech #2478).
-
Normalization: Anti-Total VEGFR2.
-
-
Analysis: Calculate
based on band densitometry relative to DMSO control.
Phase 3: Cross-Reactivity Visualization Workflow
Use the following workflow to structure your screening campaign.
Figure 2: Step-by-step decision tree for validating kinase inhibitor selectivity.
Mechanistic Insight & Causality
Why does the 7-Bromo group improve selectivity?
-
Halogen Bonding: Unlike fluorine (in Sunitinib), bromine is large and polarizable. It can form a "halogen bond" (acting as a Lewis acid) with carbonyl oxygens in the kinase hinge region backbone. This interaction is highly directional and distance-dependent, meaning only kinases with the exact geometry (like VEGFR2) can accommodate it, while others (like FGFR1) suffer steric repulsion.
-
Solvent Front Occlusion: The 7-position of the oxindole core faces the solvent-accessible region. A bulky bromine atom effectively "plugs" this region, preventing water-mediated hydrogen networks that some promiscuous kinases use to accommodate diverse inhibitors.
-
Lipophilic Tuning (5-Methyl): The 5-methyl group optimizes the hydrophobic interaction with the gatekeeper residue. While 5-Fluoro (Sunitinib) is electron-withdrawing, 5-Methyl is electron-donating. This subtle electronic shift increases the electron density on the oxindole NH, strengthening the H-bond to the kinase hinge region glutamate/cysteine residues.
References
-
Synthesis and Cytotoxicity of Indolin-2-one Derivatives: Detailed analysis of 5-bromo vs 5-fluoro substitution effects on cytotoxicity and potency. Source: AIP Publishing.
-
Structural Insights of Oxindole Based Kinase Inhibitors: Comprehensive review of the oxindole scaffold SAR, including C5 and C7 modifications. Source: European Journal of Medicinal Chemistry (via NIH).
-
Sunitinib Structure-Activity Relationships: Analysis of the standard 5-fluoro-indolin-2-one core and its selectivity profile. Source: National Institutes of Health (NIH).
-
1-Benzyl-5-bromoindolin-2-ones as Novel Anticancer Agents: Evaluation of bromo-substituted indolinones in VEGFR2 inhibition. Source: MDPI Molecules.
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives: Comparison of Sunitinib analogs with varying halogen substitutions. Source: PMC (NIH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
